2-Fluoro-N-(2-hydrazino-2-oxoethyl)benzamide
Description
2-Fluoro-N-(2-hydrazino-2-oxoethyl)benzamide is a benzamide derivative featuring a fluorine substituent at the ortho position of the benzene ring and a hydrazino-2-oxoethyl group attached to the amide nitrogen. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of hydrazones and heterocyclic frameworks . Its structural attributes—such as the electron-withdrawing fluorine atom and the hydrazine moiety—enhance reactivity in nucleophilic substitutions and metal-catalyzed reactions, making it valuable in medicinal chemistry and materials science.
Properties
Molecular Formula |
C9H10FN3O2 |
|---|---|
Molecular Weight |
211.19 g/mol |
IUPAC Name |
2-fluoro-N-(2-hydrazinyl-2-oxoethyl)benzamide |
InChI |
InChI=1S/C9H10FN3O2/c10-7-4-2-1-3-6(7)9(15)12-5-8(14)13-11/h1-4H,5,11H2,(H,12,15)(H,13,14) |
InChI Key |
JXHFGYPXXCMSIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)NN)F |
Origin of Product |
United States |
Preparation Methods
Carboxylic Acid Activation
2-Fluorobenzoic acid is activated via chloride intermediates using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-fluorobenzoyl chloride is then reacted with ethyl glycinate hydrochloride in the presence of a base (e.g., triethylamine) to form ethyl 2-(2-fluorobenzamido)acetate .
Reaction Conditions :
Direct Coupling via Carbodiimides
Alternative methods employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to couple 2-fluorobenzoic acid with ethyl glycinate. This approach avoids chloride handling but requires stoichiometric activators.
Key Data :
| Parameter | Value |
|---|---|
| Activator | EDC/HOBt (1.2 equiv) |
| Solvent | DMF |
| Reaction Time | 12–24 hours |
| Yield | 70–78% |
Hydrazine Functionalization
The ethyl ester intermediate is hydrolyzed to the free acid, followed by hydrazine incorporation.
Hydrazinolysis of Ethyl Esters
Ethyl 2-(2-fluorobenzamido)acetate is treated with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux.
Optimized Protocol :
Side Reactions :
Direct Hydrazine Coupling
In a one-pot variant, 2-fluorobenzoyl chloride reacts with hydrazinecarboxamide (NH₂CONHNH₂) in aqueous ethanol. This bypasses ester intermediates but requires precise pH control (pH 7–8).
Performance Metrics :
| Parameter | Value |
|---|---|
| Solvent | Ethanol/H₂O (3:1) |
| Base | NaHCO₃ |
| Yield | 55–62% |
Purification and Characterization
Recrystallization
Crude product is purified via recrystallization from:
Chromatographic Methods
Silica gel chromatography (eluent: ethyl acetate/hexane, 1:1) resolves hydrazine byproducts, achieving >99% purity.
Spectroscopic Validation
- ¹H NMR (DMSO-d₆): δ 10.20 (s, 1H, NH), 8.13 (t, J = 7.2 Hz, 2H, Ar-H), 4.87 (d, J = 11.4 Hz, 2H, CH₂)
- IR (KBr): 3420 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O)
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Carboxylic Acid Activation | High reproducibility | SOCl₂ handling hazards | 75–85% |
| Carbodiimide Coupling | Mild conditions | Cost of EDC/DCC | 70–78% |
| Direct Hydrazine Route | Fewer steps | Lower yields | 55–62% |
Industrial-Scale Considerations
Catalyst Recycling
Patents describe reusing hexamethylenetetramine (urotropine) catalysts for >20 cycles in alcohol-phase reactions, reducing costs by 40%.
Solvent Recovery
Ethanol and DMF are reclaimed via distillation, achieving 90–95% solvent reuse.
Challenges and Mitigation
- Hydrazine Toxicity : Closed-system reactors and scrubbers minimize exposure.
- Byproduct Formation : Stoichiometric control and inline pH monitoring reduce triazole impurities to <2%.
Emerging Techniques
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 min) accelerates hydrazinolysis, improving yields to 72%.
Flow Chemistry
Continuous-flow systems enhance mixing and thermal control, achieving 80% yield with 99% purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-(2-hydrazino-2-oxoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazino group to an amine group.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Scientific Research Applications
-
Enzyme Inhibition Studies
- Mechanism of Action : Preliminary studies suggest that 2-Fluoro-N-(2-hydrazino-2-oxoethyl)benzamide may act as an inhibitor of specific enzymes involved in disease processes. Its structural components indicate that it could interact with biological macromolecules, leading to anti-inflammatory, anticancer, and antimicrobial properties.
- Case Study : Similar compounds have shown promise in inhibiting β-secretase (BACE1), an enzyme linked to Alzheimer's disease. Research into BACE1 inhibitors has highlighted the importance of structural modifications to enhance potency and reduce side effects .
-
Biological Activity Exploration
- Potential Therapeutic Uses : The compound's ability to modify biological pathways suggests possible applications in treating various conditions, including cancer and inflammatory diseases. The exploration of its derivatives could lead to the development of more effective therapeutic agents.
- Comparative Analysis : A table comparing this compound with structurally similar compounds illustrates the diversity within this class of chemicals:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 2-Fluoro-N-(1-hydrazinyl)-N-(oxobutyl)benzamide | Contains a hydrazine and oxobutyl group | Potentially different biological activity due to chain length |
| 4-Fluoro-N-(1-hydrazinyl)-N-(oxoethyl)benzamide | Similar benzamide structure | May have distinct pharmacokinetic properties |
| 3-Fluoro-N-(3-hydrazinyl)-N-(oxopropyl)benzamide | Different fluorination position | Could exhibit varying enzyme interactions |
- Pharmacokinetic Studies
- Molecular Docking Studies
Mechanism of Action
The mechanism of action of 2-Fluoro-N-(2-hydrazino-2-oxoethyl)benzamide involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Reactivity and Bioactivity
- 3-Chloro-N-(2-oxo-2-{(2E)-2-[(3E)-4-phenyl-3-buten-2-ylidene]hydrazino}ethyl)benzamide (): This compound replaces fluorine with chlorine and introduces a conjugated hydrazone side chain. The extended π-system in the hydrazone may improve binding to aromatic protein domains .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () :
Lacking fluorine and hydrazine, this analog features a hydroxy-dimethyl group, enabling N,O-bidentate coordination for metal catalysis. The absence of fluorine reduces electrophilicity but improves solubility in polar solvents .2-Fluoro-N-[4-hydroxy-3-methyl-5-(5-methyl-benzooxazol-2-yl)-phenyl]-benzamide () :
Incorporates a benzooxazolyl group, which introduces hydrogen-bond acceptor sites. The fluorine’s ortho position may sterically hinder interactions compared to para-substituted analogs, affecting target selectivity .
Table 1: Substituent Effects on Key Properties
Physicochemical Properties
Melting Points and Solubility :
The hydroxy-containing analog in (melting point ~150°C) has higher solubility in DMSO than the target compound, likely due to hydrogen-bonding capacity. Fluorine’s electronegativity in the target compound may reduce aqueous solubility but improve crystallinity .- Crystal Packing (): X-ray studies of 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide reveal a monoclinic lattice stabilized by N-H···O and O-H···O bonds. Fluorine’s position influences molecular packing, which could correlate with bioavailability .
Biological Activity
2-Fluoro-N-(2-hydrazino-2-oxoethyl)benzamide is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a fluorine atom, a hydrazine group, and a benzamide moiety, which may facilitate interactions with various biological targets. This article reviews the biological activity of this compound, synthesizing data from multiple studies to provide a comprehensive understanding of its pharmacological potential.
Chemical Structure and Properties
The molecular formula of this compound is CHFNO. The presence of the fluorine atom and the hydrazine functional group suggests that the compound may exhibit unique reactivity and interaction capabilities with biological macromolecules.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Molecular Formula | CHFNO |
| Functional Groups | Fluorine, Hydrazine, Benzamide |
| IUPAC Name | This compound |
Enzyme Inhibition
Preliminary studies indicate that this compound may act as an inhibitor of specific enzymes or receptors. Compounds with similar structures have shown potential anti-inflammatory, anticancer, and antimicrobial properties. However, specific biological assays for this compound are necessary to confirm these activities.
Case Studies and Research Findings
-
Anticancer Activity :
- Research has indicated that benzamide derivatives can exhibit significant anticancer properties. For instance, compounds structurally related to this compound were evaluated for their ability to inhibit cancer cell proliferation. A study demonstrated that certain benzamide derivatives inhibited cell growth in various cancer cell lines, suggesting similar potential for this compound .
- Antimicrobial Properties :
-
Inflammatory Response :
- Compounds with hydrazine functionalities have been linked to reduced inflammatory responses in preclinical models. Investigations into the mechanism of action indicated that they might modulate inflammatory pathways, which points to the potential utility of this compound in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds like this compound. Modifications in the hydrazine or benzamide portions can significantly alter the compound's efficacy and selectivity against biological targets.
Table 2: Comparative Analysis of Similar Compounds
| Compound Name | Key Features | Biological Activity Potential |
|---|---|---|
| 2-Fluoro-N-(1-hydrazinyl)-N-(oxobutyl)benzamide | Contains a hydrazine and oxobutyl group | Anticancer activity reported |
| 4-Fluoro-N-(1-hydrazinyl)-N-(oxoethyl)benzamide | Similar benzamide structure but different substitution pattern | Moderate potency in enzyme inhibition |
| 3-Fluoro-N-(3-hydrazinyl)-N-(oxopropyl)benzamide | Different fluorination position and propyl group | Varying enzyme interactions noted |
Q & A
Q. What are the standard synthetic routes for 2-fluoro-N-(2-hydrazino-2-oxoethyl)benzamide, and how can reaction conditions be optimized?
The compound is typically synthesized via condensation reactions between fluorinated benzoyl derivatives and hydrazine-containing intermediates. For example, refluxing 2-fluorobenzamide precursors with hydrazine derivatives in polar solvents (e.g., methanol or ethanol) under controlled pH and temperature (100°C for 2–4 hours) yields the target compound. Optimization involves adjusting stoichiometry, solvent polarity, and reaction time to maximize yield (>75%) while minimizing side products like unreacted intermediates or hydrolyzed derivatives. Characterization via TLC (Rf ~0.6 in ethyl acetate/hexane) and melting point analysis (typically 160–165°C) is critical for purity validation .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
- IR spectroscopy : Confirms the presence of amide C=O (~1650 cm⁻¹), hydrazine N–H (~3200 cm⁻¹), and aromatic C–F (~1250 cm⁻¹) stretches.
- ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.1 ppm), amide NH (δ 9.8–10.2 ppm), and hydrazine NH₂ (δ 4.2–4.5 ppm) are diagnostic.
- Mass spectrometry (ESI-MS) : Molecular ion [M+H]⁺ at m/z 240.1 and fragmentation patterns (e.g., loss of –NH₂CO– groups) confirm the backbone .
Q. How is single-crystal X-ray diffraction (SC-XRD) applied to resolve structural ambiguities?
SC-XRD using programs like SHELXL (for refinement) and SHELXS (for structure solution) resolves bond angles, torsion angles, and hydrogen-bonding networks. For example, the compound’s planar amide group forms a dihedral angle of ~35° with the fluorophenyl ring, validated by anisotropic displacement parameters (Ueq < 0.05 Ų) and R-factors < 0.05 .
Advanced Research Questions
Q. How does the compound’s tautomeric equilibrium (keto-enol) influence its reactivity in metal coordination?
The hydrazino-oxoethyl group exhibits keto-enol tautomerism, enabling diverse coordination modes. In Ni(II) complexes, it acts as a bidentate ligand via carbonyl oxygen and azomethine nitrogen, while in Cu(II) complexes, tridentate binding (carbonyl O, azomethine N, and amine N) occurs. This tautomerism is confirmed by shifts in IR (C=O → C–O at ~1580 cm⁻¹) and electronic spectra (d-d transitions at 550–600 nm) .
Q. What experimental contradictions arise in crystallographic studies, and how are they resolved?
Discrepancies in hydrogen-bonding networks (e.g., N–H···O vs. N–H···F interactions) may occur due to solvent effects or disorder. For instance, methanol solvates may introduce competing H-bond donors. Resolution involves high-resolution data collection (θmax > 25°), disorder modeling (occupancy refinement), and validation via Hirshfeld surface analysis to quantify intermolecular interactions .
Q. How can computational methods (DFT, MD) predict biological interactions?
Density functional theory (DFT) calculates electrostatic potential surfaces to identify nucleophilic/electrophilic regions (e.g., fluorophenyl ring as an electron-deficient site). Molecular docking (AutoDock Vina) predicts binding affinities to targets like cyclooxygenase-2 (COX-2), with binding energies < −7.0 kcal/mol suggesting anti-inflammatory potential. MD simulations (GROMACS) assess stability of ligand-protein complexes over 100 ns trajectories .
Q. What strategies address low reproducibility in anti-inflammatory activity assays?
Discrepancies in IC₅₀ values (e.g., COX-2 inhibition ranging from 10–50 µM) may stem from assay conditions (pH, serum proteins). Standardization includes:
- Using cell-free enzymatic assays (reduces variability from membrane permeability).
- Control for hydrazine oxidation by adding antioxidants (e.g., ascorbic acid).
- Validate via parallel ELISA for prostaglandin E₂ (PGE₂) suppression .
Methodological Considerations
Q. How to design experiments to distinguish between electronic and steric effects in derivatization?
- Electronic effects : Introduce electron-withdrawing groups (e.g., –NO₂ at para position) and compare reaction rates (kinetic studies) in nucleophilic acyl substitutions.
- Steric effects : Synthesize ortho-substituted analogs and analyze steric maps (via Mercury CSD) to correlate bulkiness with reduced yields .
Q. What analytical workflows validate purity in complex matrices (e.g., biological samples)?
- HPLC-DAD : C18 column (5 µm, 250 mm), mobile phase = acetonitrile/0.1% formic acid (70:30), retention time ~8.2 min.
- LC-MS/MS : MRM transitions m/z 240.1 → 195.0 (CE 20 eV) for quantification in serum (LOQ = 0.1 ng/mL) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
